molecular formula C21H22N2O2 B12198323 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B12198323
M. Wt: 334.4 g/mol
InChI Key: SFINGKFYGMSNJP-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic compound featuring a naphthalene-1-carboxamide core linked to a substituted ethyl bridge. The ethyl group is functionalized with two distinct heterocycles: furan-2-yl (a five-membered oxygen-containing aromatic ring) and pyrrolidin-1-yl (a saturated five-membered nitrogen-containing ring).

While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies seen in bioactive analogs. For example:

  • Naphthalene carboxamides are known for antimicrobial activity (e.g., : antimycobacterial N-(2-substituted phenyl)-2-hydroxynaphthalene-1-carboxamides) .
  • Pyrrolidine-containing compounds often exhibit CNS activity due to blood-brain barrier permeability (e.g., : pyrrolidinyl ethyl-linked quinoline carboxamide with cell-stimulatory effects) .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H22N2O2/c24-21(18-10-5-8-16-7-1-2-9-17(16)18)22-15-19(20-11-6-14-25-20)23-12-3-4-13-23/h1-2,5-11,14,19H,3-4,12-13,15H2,(H,22,24)

InChI Key

SFINGKFYGMSNJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core is synthesized through Friedel-Crafts acylation, followed by reduction and cyclization reactions.

    Attachment of the Furan Ring: The furan ring is introduced via a palladium-catalyzed cross-coupling reaction.

    Incorporation of the Pyrrolidine Moiety: The pyrrolidine ring is added through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The naphthalene core can be reduced to tetrahydronaphthalene derivatives.

    Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a naphthalene core substituted with a carboxamide group and a side chain comprising furan and pyrrolidine moieties. This unique structure suggests diverse interactions with biological targets, which is critical for its pharmacological activities. The molecular formula is C21H22N2O2C_{21}H_{22}N_{2}O_{2} with a molecular weight of approximately 334.4 g/mol.

Anticancer Activity

Research indicates that compounds similar to N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of naphthalene carboxamides have shown efficacy against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The mechanism often involves the inhibition of crucial enzymes like thymidylate synthase, which is vital for DNA synthesis in cancer cells .

Case Study:
A study demonstrated that a related compound exhibited IC50 values of 0.7 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan and pyrrolidine groups enhances its ability to penetrate bacterial membranes, making it effective against multidrug-resistant strains .

Case Study:
A series of naphthalene derivatives were tested for antibacterial activity, showing promising results against Staphylococcus aureus and Escherichia coli with significant inhibition zones in agar diffusion tests .

Biological Mechanisms

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Interaction studies suggest that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted/Reported) Biological Activity (Reported) References
N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide (Target) C₂₃H₂₃N₂O₂ 367.45* Ethyl bridge: furan-2-yl, pyrrolidin-1-yl ~3.5 (predicted) Not reported -
N-[2-(3-Chlorophenyl)ethyl]naphthalene-1-carboxamide (Y203-8387) C₁₉H₁₆ClNO 309.79 Ethyl bridge: 3-chlorophenyl 4.47 Not reported (structural analog)
N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) C₂₁H₂₈N₄O₃ 384.47 Ethyl bridge: pyrrolidin-1-yl; quinoline core - Stimulates U937 cells during infection
N-(2-Substituted phenyl)-2-hydroxynaphthalene-1-carboxamide () Variable ~300–350 Hydroxynaphthalene core; substituted phenyl 2.5–4.0 Antimycobacterial, low cytotoxicity

*Calculated using PubChem formula tools.

Key Observations:

Substituent Impact on logP: The target compound’s furan-2-yl (polar aromatic) and pyrrolidin-1-yl (polar amine) groups likely reduce lipophilicity compared to Y203-8387’s 3-chlorophenyl (non-polar halogenated aryl), explaining its predicted lower logP (~3.5 vs. 4.47) . Hydroxynaphthalene analogs () have moderate logP (2.5–4.0), balancing aromaticity and polarity .

Molecular Weight and Drug-Likeness :

  • The target compound (367.45 g/mol) exceeds the typical threshold for CNS drugs (<400 g/mol), but pyrrolidine may enhance bioavailability .
  • Y203-8387 (309.79 g/mol) falls within the ideal range for oral drugs .

Biological Activity

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a naphthalene core with a carboxamide group and a side chain containing furan and pyrrolidine moieties. Its molecular formula is C21H22N2O2, with a molecular weight of 334.4 g/mol. The structural configuration suggests possible interactions with various biological targets, making it an interesting candidate for pharmacological research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved remain under investigation, but initial findings indicate potential interactions with key regulatory proteins involved in tumor growth .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general steps include:

  • Preparation of Pyrrolidine Derivative : Formation of the pyrrolidine ring using appropriate reagents.
  • Furan Substitution : Introduction of the furan moiety via electrophilic substitution reactions.
  • Carboxamide Formation : Coupling the naphthalene derivative with the furan-pyrrolidine side chain using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Optimizing these reaction conditions is crucial for achieving high yields and purity.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):

  • Pyrrolidine Alkaloids : Studies on various pyrrolidine derivatives have shown promising antibacterial and antifungal activities, suggesting that modifications to the pyrrolidine ring can enhance bioactivity .
  • Naphthalene Derivatives : Research on naphthalene-based compounds has revealed their potential as inhibitors of photosynthetic electron transport, indicating a broader spectrum of biological applications beyond antimicrobial effects .

Q & A

Q. Q1. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of naphthalene carboxamide derivatives typically involves coupling reactions between activated naphthalene carbonyl intermediates (e.g., naphthoyl chloride) and amine-containing precursors. For example:

  • Step 1: Prepare naphthalene-1-carbonyl chloride via thionyl chloride treatment of naphthalene-1-carboxylic acid .
  • Step 2: Synthesize the amine precursor (e.g., 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine) via reductive amination or nucleophilic substitution, as seen in analogous pyrrolidine- and furan-containing compounds .
  • Step 3: Couple the two components under mild basic conditions (e.g., using K₂CO₃ in DMF) to avoid side reactions .
    Optimization Tips: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjust stoichiometry to minimize byproducts like unreacted naphthoyl chloride .

Q. Q2. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify the integration and splitting patterns of the furan (δ 6.2–7.4 ppm), pyrrolidine (δ 2.5–3.5 ppm), and naphthalene protons (δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C₂₂H₂₃N₂O₂, expected [M+H]⁺ = 355.1805) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm spatial arrangement of the pyrrolidine and furan substituents, as demonstrated in structurally related carboxamides .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Core Modifications: Syntize analogs with variations in (i) the pyrrolidine ring (e.g., piperidine substitution ), (ii) furan substituents (e.g., thiophene replacement ), and (iii) naphthalene position (e.g., naphthalene-2-carboxamide ).
  • Biological Assays: Test analogs for binding affinity (e.g., receptor-binding assays) and functional activity (e.g., enzyme inhibition) using standardized protocols for related carboxamides .
  • Data Analysis: Apply multivariate regression models to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity metrics .

Q. Q4. What strategies are effective in resolving contradictions in toxicological data for naphthalene-derived carboxamides?

Methodological Answer:

  • Dose-Response Studies: Conduct in vivo/in vitro assays across multiple concentrations to identify thresholds for hepatic or renal effects, as outlined in naphthalene toxicology profiles .
  • Metabolite Profiling: Use LC-MS to detect oxidative metabolites (e.g., epoxides or dihydrodiols) that may contribute to toxicity discrepancies .
  • Species-Specific Comparisons: Compare toxicity in human cell lines vs. rodent models to address interspecies variability, referencing inclusion criteria for health effects studies .

Q. Q5. How can computational modeling predict the environmental persistence or bioaccumulation potential of this compound?

Methodological Answer:

  • Software Tools: Use EPI Suite or ChemAxon to calculate logP (predict hydrophobicity) and biodegradation likelihood .
  • Molecular Dynamics Simulations: Model interactions with aquatic enzymes (e.g., cytochrome P450) to assess metabolic stability .
  • Validation: Cross-reference predictions with experimental data from structurally similar azo-carboxamides .

Q. Q6. What crystallographic techniques are suitable for analyzing π-π stacking interactions in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve π-π interactions between naphthalene rings (expected centroid-centroid distance: ~3.5–3.6 Å) .
  • Twinning Analysis: Apply non-merohedral twinning laws (e.g., [100 010 101]) to correct for crystal imperfections, as seen in related carboxamide structures .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H⋯O, N–H⋯S) to map interaction networks .

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